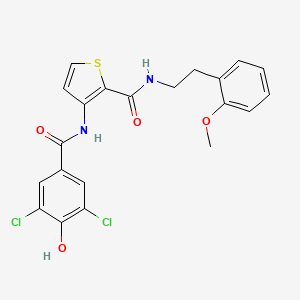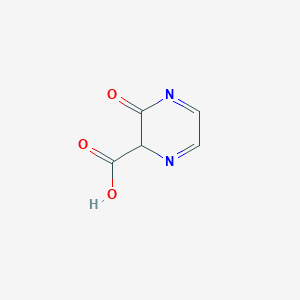
Fmoc-trans-4-fluoro-pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-trans-4-fluoro-pro-OH typically involves the fluorination of proline derivatives followed by Fmoc protection. One common method includes the reaction of trans-4-fluoro-L-proline with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesis equipment and high-purity reagents is common in industrial settings to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-trans-4-fluoro-pro-OH undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Protection and Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, allowing for further modifications of the proline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used.
Protection and Deprotection: Bases like piperidine in solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields trans-4-fluoro-L-proline, which can be further modified .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-trans-4-fluoro-pro-OH is extensively used in peptide synthesis.
Biology
In biological research, fluorinated peptides synthesized using this compound are used to study protein-protein interactions, enzyme mechanisms, and receptor binding .
Medicine
Fluorinated peptides have potential therapeutic applications due to their enhanced stability and bioactivity. This compound is used in the development of peptide-based drugs and diagnostic agents .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a building block for complex organic molecules .
Wirkmechanismus
The mechanism of action of Fmoc-trans-4-fluoro-pro-OH involves its incorporation into peptides, where the fluorine atom can influence the peptide’s conformation, stability, and interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-trans-4-hydroxy-pro-OH: Similar to Fmoc-trans-4-fluoro-pro-OH but with a hydroxyl group instead of fluorine.
Fmoc-trans-4-methyl-pro-OH: Contains a methyl group instead of fluorine.
Fmoc-trans-4-chloro-pro-OH: Contains a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability and bioactivity compared to its analogs. The fluorine atom’s electronegativity and small size allow for subtle yet significant modifications to the peptide’s properties .
Eigenschaften
Molekularformel |
C20H17FNO4- |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18+/m1/s1 |
InChI-Schlüssel |
CJEQUGHYFSTTQT-XIKOKIGWSA-M |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Kanonische SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


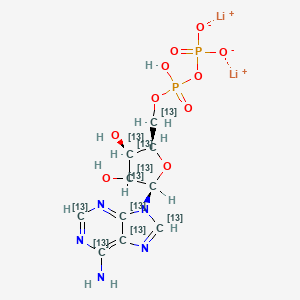
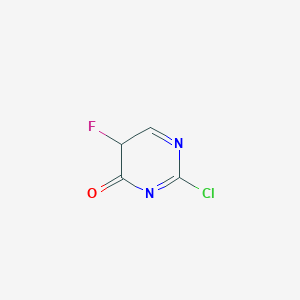
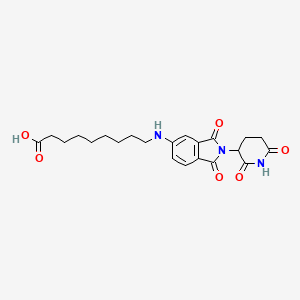
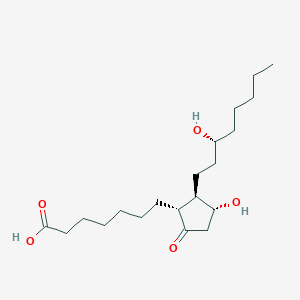
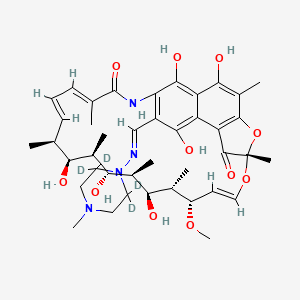
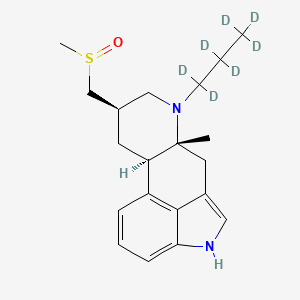
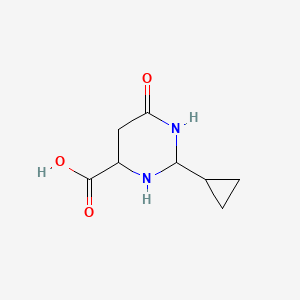
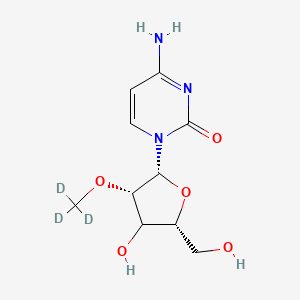
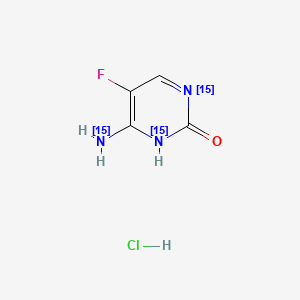
![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)
